![molecular formula C19H17N3O5S B2477880 N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021266-30-7](/img/structure/B2477880.png)

N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

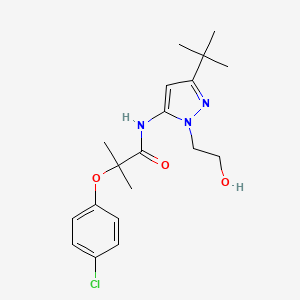

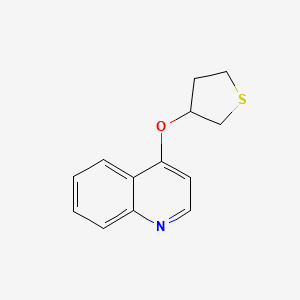

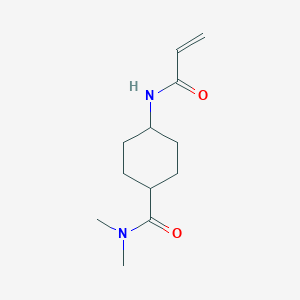

The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-ylmethyl group, a thiazol-2-yl group, and a furan-2-carboxamide group . These groups are common in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or other types of organic synthesis .Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography . The benzo[d][1,3]dioxol-5-ylmethyl group and the thiazol-2-yl group are likely to contribute significantly to the overall structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the thiazol-2-yl group could potentially undergo reactions with nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure and the functional groups present. For example, the presence of the benzo[d][1,3]dioxol-5-ylmethyl group could potentially influence the compound’s solubility and stability .Scientific Research Applications

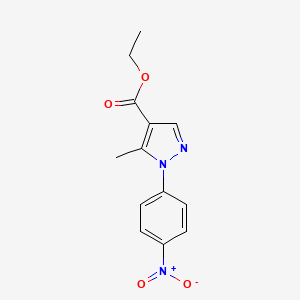

Synthesis and Chemical Properties

- Synthesis Techniques: Research has explored the synthesis of similar compounds, such as N-(1-Naphthyl)furan-2-carboxamide, through methods like coupling with furan-2-carbonyl chloride and treatment with P2S5 in anhydrous toluene, followed by oxidation processes (Aleksandrov & El’chaninov, 2017).

- Reactivity and Derivatives: Studies on related thiazole-furan compounds have shown their reactivity through various electrophilic substitution reactions, indicating potential for chemical modifications and applications (Aleksandrov et al., 2021).

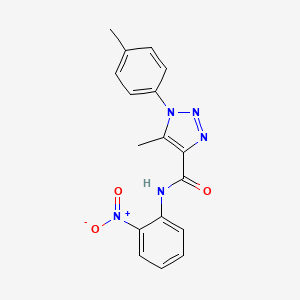

Biological and Pharmacological Activities

- Potential EGFR Inhibitors: Certain benzo[d]thiazole-2-carboxamide derivatives, which are structurally related, have been studied for their cytotoxicity against cancer cell lines. They showed moderate to excellent potency, indicating potential as epidermal growth factor receptor inhibitors (Zhang et al., 2017).

- Antibacterial and Antifungal Applications: Analogous compounds have been synthesized and tested for antibacterial and antifungal activities. Some showed promising activity against pathogens like Staphylococcus aureus and Bacillus subtilis, suggesting potential for developing new antimicrobial agents (Palkar et al., 2017).

Molecular Characterization and Drug Design

- Structural Elucidation: Research has been conducted on similar furan-2-carboxamide-bearing thiazoles, focusing on molecular characterization, which is crucial for understanding their pharmacological potential (Cakmak et al., 2022).

- Selective Receptor Agonists: Studies on derivatives of benzamide and benzo[b]furan have evaluated their activities as serotonin receptor agonists, a significant aspect for drug discovery in neuropsychiatric disorders (Kakigami et al., 1998).

Future Directions

Mechanism of Action

Target of Action

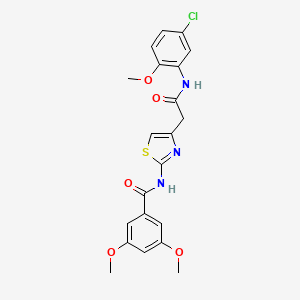

Compounds with similar structures have been reported to exhibit antitumor activities against various human cancer cell lines such as hela, a549, and mcf-7 .

Mode of Action

It has been suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression, leading to cell death.

Result of Action

The compound has been suggested to exhibit antitumor activity, with some compounds showing potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . The compound’s action results in the induction of apoptosis and cell cycle arrest, leading to the inhibition of tumor cell growth .

Properties

IUPAC Name |

N-[4-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5S/c23-17(20-9-12-3-5-14-16(8-12)27-11-26-14)6-4-13-10-28-19(21-13)22-18(24)15-2-1-7-25-15/h1-3,5,7-8,10H,4,6,9,11H2,(H,20,23)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURTWGZSAPONPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2477801.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2477802.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2477803.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2477819.png)